molecular formula C6H14OP+ B3053433 Diisopropylphosphine oxide CAS No. 53753-58-5

Diisopropylphosphine oxide

Cat. No.: B3053433
CAS No.: 53753-58-5
M. Wt: 133.15 g/mol
InChI Key: RDTBXOYKOSIVTQ-UHFFFAOYSA-N
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Description

Diisopropylphosphine oxide is an organophosphorus compound with the molecular formula C6H15OP. It is a colorless to yellow liquid that is soluble in water and other organic solvents. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields, including agriculture and pharmaceuticals .

Preparation Methods

Diisopropylphosphine oxide can be synthesized using phosphorus trichloride and isopropyl alcohol as raw materials. The reaction occurs in the presence of a catalyst to produce O,O’-isopropyl phosphite, which is then neutralized and distilled to obtain the final product . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Diisopropylphosphine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diisopropylphosphonic acid .

Scientific Research Applications

Diisopropylphosphine oxide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it serves as an intermediate in the production of pesticides and bactericides. In medicine, it is used in the development of pharmaceuticals. Additionally, it has industrial applications as an intermediate in the production of various chemicals .

Mechanism of Action

The mechanism of action of diisopropylphosphine oxide involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Diisopropylphosphine oxide can be compared with other similar compounds such as diisopropylphosphite and diisopropylphosphonate. While all these compounds contain phosphorus, they differ in their oxidation states and functional groups. This compound is unique due to its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

oxo-di(propan-2-yl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBXOYKOSIVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422861
Record name oxo-di(propan-2-yl)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53753-58-5
Record name oxo-di(propan-2-yl)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)phosphonoyl]propane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylphosphine oxide
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Diisopropylphosphine oxide
Reactant of Route 3
Diisopropylphosphine oxide
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Diisopropylphosphine oxide
Reactant of Route 5
Diisopropylphosphine oxide
Reactant of Route 6
Diisopropylphosphine oxide

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